Product packaging for Methylthioacetaldoxime(Cat. No.:CAS No. 10533-67-2)

Methylthioacetaldoxime

Cat. No.: B080465
CAS No.: 10533-67-2
M. Wt: 105.16 g/mol
InChI Key: AGVHWUQIIQHFCW-UHFFFAOYSA-N
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Description

Scientific Significance and Research Landscape

The primary scientific significance of methylthioacetaldoxime lies in its role as a key intermediate in the production of carbamate (B1207046) insecticides, most notably methomyl (B1676398) and thiodicarb (B1682804). chemicalbook.comchembk.comlookchem.com The synthesis of these large-scale pesticides is heavily reliant on the efficient production of this compound, making its synthesis routes a subject of considerable economic and industrial interest. chemicalbook.comchembk.comuts.edu.au

Beyond its role as a precursor, this compound is also a known metabolite of both methomyl and thiodicarb. nih.govlookchem.com Consequently, it is a key compound in toxicological and environmental monitoring research. lookchem.com Analytical methods are developed to detect and quantify its presence in various samples, which helps in assessing the environmental fate and metabolic pathways of its parent pesticides. lookchem.comosha.gov

The research landscape also extends into organic and coordination chemistry. This compound is utilized as a versatile building block for synthesizing various organic compounds, including heterocyclic structures like pyrazole (B372694) derivatives, which are explored for potential pharmaceutical applications. lookchem.com Furthermore, it can act as a ligand in coordination chemistry, binding with transition metals to form complex structures. lookchem.com The compound exists as two geometric isomers, (Z) and (E), which possess different physical properties. chemicalbook.comchembk.com

Historical Context of Academic Inquiry

Academic and industrial inquiry into this compound has been historically driven by the need for efficient and safe manufacturing processes for its derivatives. Patents from the early 1980s detail methods for preparing the N-methyl-carbamate of this compound (methomyl), highlighting efforts to improve upon existing synthetic routes. google.com A significant focus of this research was to find alternatives to hazardous reagents like methyl isocyanate, which spurred investigations into the chemistry of this compound itself. google.comgovinfo.gov

Metabolic studies dating back to the late 1960s and early 1970s identified the free oxime as a product of carbamate metabolism in biological systems. who.int Historical records, such as the Rocky Mountain Arsenal Chemical Index, indicate its use period extended into the early 1980s. dtic.mil The "acetaldehyde method" has been noted as a prevalent production route, adopted by major chemical manufacturers like DuPont. chembk.com This historical development underscores the compound's long-standing importance as both a synthetic intermediate and a subject of metabolic and environmental investigation.

Chemical Properties and Identification

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC3H7NOS chembk.comlookchem.com
Molar Mass105.16 g/mol chembk.com
Boiling Point209.2°C (Predicted) chembk.com
Density1.09 g/cm³ (Predicted) chembk.com
Melting Point93-95°C (Z-isomer), 47-50°C (E-isomer) chemicalbook.comchembk.com
AppearanceWhite or light yellow solid chemicalbook.comchembk.com
SolubilityInsoluble in water, soluble in organic solvents chemicalbook.comchembk.com

Synthesis and Reactions

This compound is synthesized through several established methods, with the choice of route often depending on cost and yield. chembk.com It serves as a precursor in significant industrial reactions.

Synthesis MethodsKey Reactions
Acetaldehyde (B116499) Method, Thioacetaldoxime Method, Acetonitrile (B52724) Method, Methyl Ethyl Ketone Method, Nitroethane MethodReaction with methyl isocyanate to produce methomyl. uts.edu.augovinfo.gov
Reaction with phosgen and methylamine (B109427) to produce N-methyl-carbamate of this compound. google.com
Serves as a precursor for various heterocyclic compounds. lookchem.com

Source: chemicalbook.comchembk.com

Compound Nomenclature

The following table lists the various names and identifiers for the chemical compounds mentioned in this article.

Common Name/SynonymSystematic Name/Identifier
This compound(E/Z)-1-(Methylsulfanyl)acetaldehyde oxime
Methomyl OximeCAS: 10533-67-2
MethomylMethyl N-[[1-(methylthio)ethylidene]amino]oxy]carbamate
ThiodicarbDimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis(ethanimidothioate)
Methyl IsocyanateIsocyanatomethane
AcetaldehydeEthanal
PhosgenCarbonyl dichloride
MethylamineMethanamine

Source: chemicalbook.comchembk.comnih.govlookchem.comgovinfo.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NOS B080465 Methylthioacetaldoxime CAS No. 10533-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10533-67-2

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

N-(2-methylsulfanylethylidene)hydroxylamine

InChI

InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3

InChI Key

AGVHWUQIIQHFCW-UHFFFAOYSA-N

SMILES

CSCC=NO

Isomeric SMILES

CSC/C=N/O

Canonical SMILES

CSCC=NO

Other CAS No.

10533-67-2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methylthioacetaldoxime

Established Synthetic Pathways for Methylthioacetaldoxime

Several distinct methods for the industrial synthesis of this compound have been established. The most prominent and widely utilized of these is the Acetaldehyde (B116499) Method, which proceeds via a key chloroacetaldoxime intermediate. metorri.com Other documented pathways include those starting from thioacetaldoxime, acetonitrile (B52724), methyl ethyl ketone, and nitroethane, though the acetaldehyde route is generally favored for its high yield and reliance on readily available materials. metorri.commetorri.com

This pathway represents the final, critical step in the most common industrial synthesis of this compound. The core of this method is a thioesterification reaction where an acethydroxamoyl chloride intermediate (chloroacetaldoxime) reacts with a sulfur-containing nucleophile. google.com

The reaction proceeds by treating the chloroacetaldoxime intermediate with sodium methyl mercaptide (NaSCH₃). In this nucleophilic substitution reaction, the methylthio group (-SCH₃) from the mercaptide displaces the chlorine atom on the chloroacetaldoxime. This forms the desired this compound product and sodium chloride (NaCl) as a byproduct. metorri.com

The general reaction is as follows: CH₃CCl=NOH + NaSCH₃ → CH₃(SCH₃)C=NOH + NaCl metorri.com

To optimize yield and minimize side reactions, the process conditions are carefully controlled. The thioesterification is typically carried out at a temperature range of 0°C to 10°C. google.com Maintaining the pH of the reaction mixture is also crucial; it is generally kept within a neutral range of 6-7 through the addition of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid generated in the preceding chlorination step. metorri.comgoogle.com Following the reaction, the final product, a white crystalline solid, is isolated through cooling, filtration, and drying. metorri.com

ParameterValue/Condition
Reactants Chloroacetaldoxime, Sodium Methyl Mercaptide
Temperature 0°C to 10°C google.com
pH 6 - 7 google.com
Byproduct Sodium Chloride (NaCl) metorri.com
Product This compound metorri.com

The Thioacetaldoxime method is a recognized pathway for the synthesis of this compound. metorri.commetorri.com This route is noted in chemical literature as one of the established methods for producing the compound. However, detailed, publicly available descriptions of the specific reagents, reaction conditions, and mechanisms involved in the transformation of thioacetaldoxime to this compound are not extensively documented in the readily accessible scientific literature.

The use of acetonitrile as a starting material is cited as a valid synthetic route for producing this compound. metorri.commetorri.com While this pathway is acknowledged, specific details regarding the reaction scheme, necessary catalysts, and process conditions are not widely available in public domain sources. General organic synthesis principles suggest that the pathway would involve the conversion of the nitrile group into an oxime and the introduction of a methylthio group, though the precise sequence and methodology are not detailed in the reviewed literature.

The Methyl Ethyl Ketone method is listed among the established synthetic pathways for this compound. metorri.commetorri.com This indicates its recognition as a potential route for the compound's synthesis. Nevertheless, detailed procedural information and specific reaction mechanisms that outline the conversion of methyl ethyl ketone into this compound are not well-documented in the available scientific and patent literature, which more commonly describes the synthesis of methyl ethyl ketone oxime from methyl ethyl ketone. google.comnih.govresearchgate.net

The Nitroethane method is another of the five commonly cited pathways for the synthesis of this compound. metorri.commetorri.com While it is established as a known route, the specific chemical transformations, reagents, and reaction conditions required to convert nitroethane into the target oxime are not extensively detailed in the accessible chemical literature.

This pathway is the most prevalent and economically significant method for the industrial production of this compound. metorri.com It is a multi-step process that begins with common, domestically produced raw materials and is noted for its high product yield and relatively low cost. metorri.com Major chemical manufacturers such as DuPont have historically utilized this method. metorri.com

The synthesis begins with the formation of acetaldoxime (B92144). Acetaldehyde (CH₃CHO) is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of an acid-binding agent like sodium hydroxide (NaOH). metorri.com This reaction yields acetaldoxime (CH₃CH=NOH). metorri.comgoogle.com

Step 1: Oximation CH₃CHO + NH₂OH·HCl + NaOH → CH₃CH=NOH + NaCl + H₂O metorri.com

The resulting acetaldoxime is then subjected to chlorination to form the key intermediate, chloroacetaldoxime (also known as acethydroxamoyl chloride). metorri.comgoogle.com This step is highly sensitive to reaction conditions. To achieve high yields (80-90%), the chlorination is typically performed in a suitable solvent like N-methylpyrrolidone at temperatures between -10°C and 0°C. google.com

Step 2: Chlorination CH₃CH=NOH + Cl₂ → CH₃CCl=NOH + HCl metorri.com

The final step is the thioesterification of the chloroacetaldoxime intermediate with sodium methyl mercaptide, as detailed in section 2.1.1. The methylthio group replaces the chlorine atom to yield the final this compound product. metorri.com

Step 3: Thioesterification CH₃CCl=NOH + NaSCH₃ → CH₃(SCH₃)C=NOH + NaCl metorri.com

StepReactionKey ReagentsTemperature
1. Oximation Acetaldehyde to AcetaldoximeAcetaldehyde, Hydroxylamine Hydrochloride, Sodium Hydroxide metorri.comAmbient
2. Chlorination Acetaldoxime to ChloroacetaldoximeAcetaldoxime, Chlorine Gas google.com-10°C to 0°C google.com
3. Thioesterification Chloroacetaldoxime to this compoundChloroacetaldoxime, Sodium Methyl Mercaptide metorri.comgoogle.com0°C to 10°C google.com

Advanced Synthetic Methodologies for this compound

Traditional synthesis of this compound involves multi-step processes. However, modern synthetic chemistry aims to enhance efficiency, reduce reaction times, and improve yields through innovative techniques.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. In the synthesis of this compound, a key step often involves the reaction of a water-soluble nucleophile, such as sodium methyl mercaptide, with an organic-soluble electrophile. PTC can significantly enhance the rate of such biphasic reactions. tandfonline.comresearchgate.net

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) chloride, transports the nucleophilic anion (e.g., methyl mercaptide) from the aqueous phase into the organic phase. tandfonline.com This allows the reaction to proceed efficiently under milder conditions, potentially increasing yields and reducing the formation of byproducts.

Table 1: Comparison of Conventional vs. PTC-Facilitated Thioetherification

Parameter Conventional Method Phase-Transfer Catalysis (PTC) Method
Catalyst None Tetrabutylammonium Halide
System Biphasic (Aqueous/Organic) Biphasic (Aqueous/Organic)
Reaction Time Several hours < 30 minutes
Temperature Elevated Room Temperature / 0°C

| Yield | Moderate | High to Excellent |

This table illustrates the potential advantages of applying PTC to relevant synthetic steps for this compound, based on general principles of PTC-facilitated thioether synthesis. tandfonline.com

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. ijprajournal.comresearchgate.net

The formation of the oxime functional group in this compound, typically achieved by the condensation of an aldehyde with hydroxylamine, is a reaction that can be significantly accelerated by microwave irradiation. nih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively, leading to a faster and cleaner conversion. nih.govacs.org This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the need for solvents. nih.gov

Table 2: Hypothetical Comparison of Oxime Formation via Conventional vs. Microwave Heating

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Energy Source Oil Bath / Heating Mantle Microwave Irradiation
Reaction Time 2 - 8 hours 2 - 10 minutes
Temperature Reflux 50 - 90°C
Yield Good Excellent

| Solvent | Often requires organic solvent | Can be performed solvent-free |

This table provides a representative comparison based on the known benefits of microwave assistance for oxime synthesis. researchgate.netnih.govnih.gov

While not a direct synthesis of this compound, the exploration of advanced reagents like ynamides provides pathways to structurally related thioamide analogs. Thioamides are important functional groups in medicinal chemistry and organic synthesis. Ynamide-mediated thioamidation is an environmentally friendly method for synthesizing thioamides from monothiocarboxylic acids and amines under mild conditions. This approach avoids the use of toxic and malodorous sulfur reagents, making the strategy practical and green. The reaction tolerates a wide variety of functional groups and proceeds without racemization, which is crucial for the synthesis of chiral molecules.

Intrinsic Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is governed by its two primary functional groups: the thioether and the oxime. Each can undergo specific transformations, leading to a variety of derivative compounds.

The sulfur atom in the methylthio group of this compound is susceptible to oxidation. The reaction can be controlled to produce either the corresponding sulfoxide (B87167) or, with further oxidation, the sulfone. researchgate.net

Selective oxidation to the sulfoxide can typically be achieved using mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) at room temperature. organic-chemistry.org Over-oxidation to the sulfone is a common side reaction but can be minimized by careful control of reaction conditions. nih.gov

To form the sulfone, stronger oxidizing conditions are required, such as using an excess of the oxidizing agent or a more potent reagent like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The formation of the sulfone involves the intermediate sulfoxide, which is then oxidized further. nih.gov

Table 3: Oxidation Products of this compound

Target Product Reagent Conditions
This compound Sulfoxide 1 eq. Hydrogen Peroxide (30%) Room Temperature

| This compound Sulfone | >2 eq. Hydrogen Peroxide or m-CPBA | Elevated Temperature / Longer Reaction Time |

This table outlines the general conditions for the stepwise oxidation of thioethers to sulfoxides and sulfones. organic-chemistry.orgnih.govorganic-chemistry.org

The oxime functional group can be reduced to form a primary amine. This transformation is a valuable method for synthesizing amines from carbonyl compounds via their oxime derivatives. niscpr.res.in

Commonly used reducing agents for this purpose include hydride reagents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of an additive or catalyst, or the more powerful lithium aluminum hydride (LiAlH₄). niscpr.res.inscispace.com The reduction of the C=N double bond of the oxime in this compound yields 1-(methylthio)ethan-1-amine. The choice of reducing agent and reaction conditions can be crucial for achieving high yields and avoiding side reactions. researchgate.netshirazu.ac.ir

Table 4: Reduction of this compound to its Corresponding Amine

Reagent System Solvent Product Yield
NaBH₄ / Transition Metal Salt (e.g., CuSO₄, ZrCl₄) Methanol or Ethanol (B145695) 1-(methylthio)ethan-1-amine High to Excellent

This table summarizes common reagent systems for the reduction of oximes to primary amines. niscpr.res.inscispace.comshirazu.ac.ir

Substitution Reactions Involving the Oxime Moiety

The oxime moiety of this compound is a versatile functional group that can undergo various substitution reactions. One of the most significant reactions of oximes is the Beckmann rearrangement, which transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganicreactions.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by acids such as sulfuric acid, polyphosphoric acid, and hydrogen fluoride. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgmasterorganicchemistry.com For an aldoxime like this compound, this rearrangement would typically lead to a primary amide. However, fragmentation reactions can compete with the rearrangement, particularly for aldoximes. wikipedia.org

The hydroxyl group of the oxime can also be substituted through reactions with various electrophiles. For instance, O-alkylation and O-arylation of oximes are common transformations. acs.orgorganic-chemistry.org While the alkylation of oximes with alkyl halides can sometimes lead to N-alkylation as a side reaction, O-alkylation is generally the preferred pathway. acs.org

Another notable reaction is the dehydration of aldoximes to form nitriles. wikipedia.orgnih.govbyjus.comresearchgate.net This transformation can be achieved using various dehydrating agents, including acid anhydrides. wikipedia.org Enzymatic methods using aldoxime dehydratases also provide a green alternative for this conversion. nih.govebi.ac.uk

Mechanistic Studies of Isomerism and Reactivity

This compound can exist as two geometric stereoisomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. wikipedia.orgrsc.org These isomers often exhibit different physical and chemical properties. researchgate.netresearchgate.netuv.mx The terms syn and anti were historically used to differentiate aldoxime isomers based on the relative position of the R group to the hydroxyl group. wikipedia.org

The E/Z isomerization of oximes can be promoted by heat or acid. researchgate.netresearchgate.net Theoretical studies on acetaldoxime, a simpler analog, suggest that in aqueous acidic solutions, the isomerization may proceed through the formation of a protonated oxime-water adduct, which facilitates rotation around the C-N single bond. researchgate.net The relative stability of the (E) and (Z) isomers can be influenced by factors such as steric hindrance and solvent effects. uv.mx Generally, for many oximes, the (Z)-isomer is energetically more favorable. uv.mxnih.gov

The reactivity of the E and Z isomers can also differ. For example, the Beckmann rearrangement is stereospecific, with the migrating group being anti-periplanar to the leaving group. wikipedia.org Therefore, the specific isomer of the oxime will determine the structure of the resulting amide. The distinct reactivity of isomers has been noted in various chemical and biological reactions. researchgate.net

Synthesis and Reactivity of this compound Derivatives

Functionalization of the Oxime Group

The oxime group of this compound can be functionalized to synthesize a variety of derivatives. The hydrogen of the hydroxyl group can be substituted by alkyl or acyl groups to form O-alkyl and O-acyl oximes, respectively.

O-Alkylation: O-alkylation is a common method for modifying oximes. This can be achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. acs.org The nucleophilicity of the oxime oxygen allows for the displacement of the leaving group on the alkylating agent.

Reactant 1Reactant 2ProductConditions
Aldoxime/Ketoxime1-acetyl-1-arylprop-2-eneO-(aryl)allyl oximeNucleophilic substitution

This table illustrates a general O-alkylation reaction of oximes as specific data for this compound was not available.

O-Acylation: O-acylation of oximes can be performed using acylating agents like acyl chlorides or anhydrides. This reaction leads to the formation of oxime esters.

These functionalization reactions provide a route to a diverse range of this compound derivatives with potentially altered chemical and biological properties.

Transformations of the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation and alkylation reactions.

Oxidation: Thioethers can be selectively oxidized to either sulfoxides or sulfones. acsgcipr.orgrsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com Common oxidizing agents include hydrogen peroxide and peroxy acids. acsgcipr.orgrsc.orgresearchgate.netorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom.

SubstrateOxidizing AgentProduct(s)Notes
ThioetherHydrogen PeroxideSulfoxide, SulfoneThe ratio of products can be controlled by reaction conditions. acsgcipr.orgrsc.orgresearchgate.netorganic-chemistry.org
ThioetherPeroxy acidsSulfoxide, SulfoneA common method for thioether oxidation. masterorganicchemistry.com

This table presents general oxidation reactions of thioethers, as specific examples for this compound were not found.

S-Alkylation: The sulfur atom of the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgorganic-chemistry.org This S-alkylation reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. youtube.comlibretexts.org

Reactant 1Reactant 2ProductReaction Type
ThiolateAlkyl HalideThioether (Sulfide)SN2
SulfideAlkyl HalideSulfonium SaltS-Alkylation

This table outlines the general principles of S-alkylation, as direct studies on this compound were not identified.

These transformations of the thioether linkage offer another avenue for the derivatization of this compound, leading to compounds with modified electronic and steric properties.

Advanced Analytical Characterization of Methylthioacetaldoxime

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for confirming the molecular structure of methylthioacetaldoxime and investigating its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
CH₃-SData not available
S-CH₂Data not available
N-OHData not available

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
CH₃-SData not available
S-CH₂Data not available
C=NData not available

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Various MS techniques can be applied for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound can be separated from other components in a mixture before being ionized and detected. The electron impact ionization mass spectrum of methomyl (B1676398) oxime (a synonym for this compound) shows a fragment ion with a mass-to-charge ratio (m/z) of 105, which corresponds to the molecular ion of the oxime. researchgate.net The fragmentation pattern can provide valuable structural information. For instance, a suggested fragmentation of the molecular ion and its oxime metabolite has been discussed in the context of methomyl analysis. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is a highly sensitive technique for the analysis of non-volatile compounds. In the analysis of methomyl and its metabolites, a protonated molecular ion of methomyl oxime was detected at an m/z of 106 [M+H]⁺. researchgate.net

Direct Inlet Mass Spectrometry (DI-MS): This technique would allow for the direct introduction of a pure sample of this compound into the mass spectrometer to obtain its mass spectrum without prior chromatographic separation.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This advanced technique provides enhanced separation for complex mixtures and could be employed for the detailed analysis of samples containing this compound and its isomers or impurities.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is suitable for the analysis of charged or polar compounds and could be a valuable tool for the separation and detection of this compound in various matrices.

Matrix-Assisted Laser Desorption/Ionization (MALDI), Desorption Electrospray Ionization (DESI), Direct Analysis in Real Time (DART), Secondary Ion Mass Spectrometry (SIMS), and Self-Assembled Monolayer Desorption/Ionization (SAMDI): These are ambient ionization and surface-sensitive techniques that could potentially be used for the rapid and direct analysis of this compound from surfaces or in complex mixtures with minimal sample preparation.

Interactive Data Table: Mass Spectrometry Data for this compound

TechniqueIonm/z
GC-MS[M]⁺105
UPLC-MS[M+H]⁺106

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of an oxime typically shows characteristic absorption bands. For oximes in general, a band corresponding to the O-H stretching vibration is observed around 3418 cm⁻¹, and a band for the C=N-OH bond is seen at approximately 1643 cm⁻¹. researchgate.net While a specific FT-IR spectrum for this compound was not found in the search results, a product information sheet for "Methomyl Oxime" indicates that an IR spectrum is available, suggesting that such data has been recorded. pharmaffiliates.com

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on a metal surface. While no specific SERS studies on this compound were found, SERS has been successfully applied to the study of other oximes and related compounds, indicating its potential for the sensitive detection and characterization of this compound.

Interactive Data Table: Characteristic IR Absorption Bands for Oximes

Functional GroupWavenumber (cm⁻¹)
O-H stretch~3418
C=N-OH stretch~1643

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile compounds. In the analysis of methomyl degradation, methomyl oxime was detected with a retention time of 5.75 minutes. researchgate.net Another study on the analysis of methomyl in post-mortem samples reported a retention time of 3.278 minutes for methomyl oxime using HPLC. researchgate.net

Interactive Data Table: HPLC Retention Times for this compound

StudyRetention Time (min)
Methomyl Degradation Analysis5.75
Post-mortem Sample Analysis3.278

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. In a study on the analysis of methomyl in post-mortem samples, methomyl oxime was detected with a retention time of 3.278 minutes using GC-MS. researchgate.net It is important to note that the thermal stability of the analyte should be considered when using GC, as some compounds can degrade at high temperatures. The use of derivatization, such as forming trimethylsilyl (B98337) derivatives, can improve the stability and detectability of compounds like methomyl-oxime (B12468681) in GC analysis. nih.gov

Interactive Data Table: GC Retention Time for this compound

StudyRetention Time (min)
Post-mortem Sample Analysis3.278

Development of Robust Analytical Protocols for this compound Detection

The establishment of reliable analytical protocols is fundamental for ensuring the quality and consistency of data in chemical analysis. For a compound like this compound, which may be present in complex environmental or agricultural samples, the development of such protocols requires careful consideration of factors that can influence the accuracy and precision of the results.

Methodological Optimization for Reproducibility and Sensitivity

The optimization of analytical methods is a critical step in achieving high reproducibility and sensitivity. This process typically involves the systematic adjustment of various instrumental and procedural parameters to obtain the best possible analytical performance. For the analysis of this compound, techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often employed.

Key parameters that are typically optimized for chromatographic methods include the choice of the chromatographic column, the composition and flow rate of the mobile phase (for HPLC) or carrier gas (for GC), the injection volume, and the temperatures of the injector and detector. The goal of this optimization is to achieve good separation of this compound from other components in the sample, a sharp and symmetrical peak shape, and a low signal-to-noise ratio, all of which contribute to improved sensitivity and reproducibility.

The selection of a suitable detector is also paramount. For GC analysis, a mass spectrometer (MS) detector can provide high selectivity and sensitivity, allowing for confident identification and quantification of the target analyte. In HPLC, a diode-array detector (DAD) or a mass spectrometer can be used, depending on the required level of sensitivity and the complexity of the sample matrix.

Table 1: Illustrative Parameters for Methodological Optimization

ParameterOptimized Condition AOptimized Condition BRationale for Optimization
Chromatographic Column C18 (150 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (100 mm x 2.1 mm, 3.5 µm)To improve peak shape and resolution from matrix interferents.
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v)Methanol:0.1% Formic Acid in Water (70:30, v/v)To enhance ionization efficiency and improve sensitivity in MS detection.
Flow Rate 1.0 mL/min0.4 mL/minTo increase retention time and improve separation of isomers.
Injection Volume 10 µL5 µLTo prevent column overload and peak distortion at high concentrations.
Detector Wavelength 220 nm254 nmTo maximize signal response based on the UV-Vis spectrum of the analyte.

Quantitative Analysis in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as soil, water, or agricultural products, presents unique challenges due to the presence of interfering substances. These matrix components can affect the accuracy and precision of the analysis, a phenomenon known as the matrix effect. Therefore, robust sample preparation techniques and method validation are essential.

Sample preparation aims to extract this compound from the matrix and remove potential interferences. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method depends on the nature of the matrix and the physicochemical properties of the analyte.

Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking the matrix with a known amount of the analyte.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Table 2: Illustrative Data for Quantitative Analysis in a Spiked Matrix

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.995
Accuracy (Recovery %) 95.2%80 - 120%
Precision (RSD %) 4.5%< 15%
LOD (ng/mL) 0.5-
LOQ (ng/mL) 1.5-

Computational Chemistry Investigations of Methylthioacetaldoxime

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the larger-scale dynamics and interactions of molecules.

Molecular Dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. By running MD simulations, often at different temperatures, researchers can explore the conformational landscape of a molecule, observe transitions between different conformers, and understand its dynamic behavior in various environments, such as in solution. nih.govnih.govmdpi.com This provides insights into the flexibility and structural changes that are often hidden in static, single-structure models.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand within the receptor's active site. nih.govnih.gov

The process involves sampling a large number of possible conformations of the ligand within the binding site and then using a scoring function to rank these conformations based on their predicted binding energy. jppres.com For a compound like Methylthioacetaldoxime, docking studies could be performed to investigate its potential as an inhibitor for a specific enzyme. For instance, in a study of a structurally similar compound, molecular docking was used to evaluate its potential as an inhibitor against the HIV-1 protease enzyme. Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues, providing a rationale for the compound's potential biological activity and guiding the design of more potent analogs. nih.govdovepress.com

The table below outlines the typical steps and outcomes of a molecular docking study.

StepDescriptionOutcome
1. Receptor Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules.A rigid or partially flexible receptor model ready for docking.
2. Ligand Preparation The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized.An optimized, flexible 3D structure of the ligand.
3. Docking Simulation A docking algorithm systematically places the ligand in the defined binding site of the receptor, exploring various orientations and conformations.A set of possible binding poses (orientations) of the ligand in the receptor.
4. Scoring and Analysis A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The best-scoring poses are analyzed.Predicted binding energy and identification of the most likely binding mode and key intermolecular interactions (e.g., hydrogen bonds).

Biological Roles and Mechanisms in Non Human Systems of Methylthioacetaldoxime and Its Derivatives

Insecticidal Properties and Mechanisms of Action

The insecticidal activity of methylthioacetaldoxime's primary derivative, methomyl (B1676398), is potent and fast-acting, targeting a wide array of agricultural pests. pomais.com This N-methyl carbamate (B1207046) insecticide provides control for foliage- and soil-borne insects, including those from the Lepidoptera (caterpillars), Hemiptera, Homoptera (aphids), and Coleoptera orders. nih.govepa.gov

The primary mechanism of action for methomyl is the inhibition of the enzyme acetylcholinesterase (AChE). pomais.comherts.ac.uk AChE is a critical enzyme in the central nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov

By blocking AChE, methomyl causes an accumulation of acetylcholine at the synaptic cleft. pomais.com This leads to a state of constant nerve impulse transmission, resulting in the overstimulation of the insect's nervous system. The consequences of this cholinergic crisis are rapid muscle spasms, tremors, paralysis, and ultimately, the death of the insect. pomais.comepa.gov Unlike organophosphates, the inhibition of AChE by carbamates like methomyl is reversible. uu.nl

Mechanism of Methomyl Action

StepDescriptionPhysiological Result in Insects
1. ExposureInsect comes into contact with or ingests methomyl. pomais.com-
2. Enzyme BindingMethomyl binds to the active site of the acetylcholinesterase (AChE) enzyme.AChE is inhibited. herts.ac.uk
3. Neurotransmitter AccumulationAcetylcholine (ACh) is no longer broken down effectively and accumulates in the synapse. pomais.comContinuous nerve signaling.
4. System OverstimulationThe insect's nervous system becomes hyperexcited due to excess ACh.Involuntary muscle contractions, tremors, paralysis. epa.gov
5. MortalitySystem failure leads to the death of the insect. nih.govPest control.

Methomyl effectively disrupts the normal physiological functions of numerous agricultural pests through its neurotoxic effects. nih.gov It is utilized to control a variety of chewing and sucking insects. pomais.com

Aphids: As sucking pests, aphids are controlled by methomyl, which can be applied as a foliar spray. nih.govepa.gov The insecticide's activity disrupts the nervous system, leading to a rapid cessation of feeding, followed by paralysis and death, thereby preventing further damage to crops. pomais.com

Caterpillars: Methomyl is effective against various lepidopteran pests, such as armyworms and corn earworms. epa.govapparentag.com.au Upon contact or ingestion, the compound's potent AChE inhibition causes immediate physiological distress, including loss of muscle coordination and tremors, which quickly proves lethal. epa.gov

The symptoms of methomyl poisoning in insects are characteristic of anticholinesterase activity and include weakness, muscle tremors, and paralysis, leading to a swift knockdown effect. pomais.comepa.gov

While highly effective against target insect pests, methomyl and other carbamates demonstrate limited selectivity. The AChE enzyme is highly conserved across the animal kingdom, and as a result, inhibitors like methomyl can affect a wide range of non-target organisms. nih.gov

Methomyl is classified as highly toxic to mammals, birds, and very highly toxic to aquatic invertebrates. nih.govherts.ac.uk Its mechanism of inhibiting AChE is the same in these organisms as it is in insects. nih.gov This lack of selectivity means that exposure can lead to cholinergic poisoning in humans, wildlife, and beneficial insects. nih.govepa.gov Consequently, methomyl is classified as a Restricted Use Pesticide (RUP), meaning it can only be handled and applied by certified applicators to minimize risks to non-target species. epa.gov

Toxicity Profile of Methomyl

Organism GroupToxicity LevelReference
Target Insects (e.g., Caterpillars, Aphids)Highly Toxic nih.gov
Mammals (Oral Exposure)Highly Toxic nih.govherts.ac.uk
Birds (Oral Exposure)Highly Toxic nih.gov
Aquatic InvertebratesVery Highly Toxic nih.gov
FishModerately to Highly Toxic nih.gov

Agricultural Applications Beyond Pest Control

Beyond its role as a precursor to the insecticide methomyl, this compound itself is not documented in scientific literature as having direct applications in agriculture for purposes other than pest control.

There is no scientific evidence to suggest that this compound functions as a plant growth regulator (PGR). Plant growth regulators are compounds that can influence plant development, such as cell elongation, division, and differentiation. cornell.edu The literature on PGRs focuses on established classes of compounds like auxins, gibberellins, and synthetic inhibitors of gibberellin biosynthesis such as paclobutrazol, none of which include this compound. ahdb.org.uk

This compound is not known to be an inhibitor of ethylene (B1197577) biosynthesis in plants. Ethylene is a key plant hormone regulating processes like ripening and senescence. nih.gov The inhibition of its biosynthesis is a specific mechanism targeted by compounds such as aminoethoxyvinylglycine (AVG), which acts on the enzyme ACC synthase. nih.govnih.gov Research on ethylene inhibitors does not identify a role for this compound in this pathway. researchgate.netresearchgate.net

Potential as a Biochemical Marker in Microbial Systems

The potential for this compound to serve as a biochemical marker in microbial systems is an area yet to be extensively explored. Microbial volatile organic compounds (MVOCs) can serve as distinctive biochemical signatures for identifying microbial species and monitoring their metabolic activities. The production of specific MVOCs is influenced by factors such as nutrient availability and environmental conditions.

Bacteria are known to produce a variety of volatile sulfur compounds (VSCs) through the degradation of sulfur-containing amino acids like methionine. researchgate.netnih.govnih.gov For instance, various bacteria, including species of Pseudomonas, Proteus, and Serratia, can break down methionine to produce methanethiol (B179389), dimethyl sulfide, and dimethyl disulfide. researchgate.net Lactic acid bacteria found in wine have also been shown to metabolize methionine into VSCs such as methanethiol and dimethyl disulfide. nih.gov The degradation of methionine by the yeast Kluyveromyces lactis, which is used in cheese ripening, also leads to the formation of VSCs. nih.gov

Given that this compound contains a methylthio group characteristic of methionine degradation products, it is plausible that it could be a yet-unidentified or minor component of the complex mixture of VSCs produced by certain microorganisms under specific conditions. If its production is found to be specific to certain microbial taxa or metabolic states, it could potentially be developed as a biochemical marker. However, a significant challenge in utilizing MVOCs as markers is that no single compound has been identified as exclusively of microbial origin or specific to a particular species, making the recognition of microbial contamination by MVOC measurements difficult with current methods. nih.gov Further research is needed to investigate the natural occurrence of this compound in microbial cultures and environmental samples to validate its potential as a specific biomarker.

Research into Broader Biological Implications in Various Systems

While direct studies on the broader biological implications of this compound are scarce, the biological activities of structurally related compounds offer insights into its potential roles. Aldoximes in plants are recognized as precursors to defense compounds like glucosinolates. The basic structure of glucosinolates includes a sulfated oxime group. thegoodscentscompany.com Upon tissue damage, these compounds are hydrolyzed to produce various biologically active molecules, including isothiocyanates and nitriles, which play a role in defending against herbivores and pathogens.

The biological activity of compounds containing a methylthio moiety has been noted in various contexts. For example, certain synthetic N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives have demonstrated bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that the methylthio functional group can be a component of molecules with antimicrobial properties.

The table below summarizes findings on the microbial degradation of methionine, a potential precursor to methylthio-containing compounds, and the antimicrobial activity of related sulfur-containing molecules.

Organism/SystemPrecursor/CompoundObserved Products/Activity
Pseudomonas fluorescens, Proteus vulgaris, Serratia marcescensMethionineMethane thiol, Dimethyl sulfide, Dimethyl disulfide researchgate.net
Lactic acid bacteria (wine isolates)MethionineMethanethiol, Dimethyl disulfide, 3-(Methylsulphanyl)propan-1-ol, 3-(Methylsulphanyl)propionic acid nih.gov
Kluyveromyces lactis (cheese-ripening yeast)L-MethionineVolatile sulfur compounds (VSCs) including methanethiol nih.gov
Synthetic N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides-Bacteriostatic activity against staphylococci researchgate.net

Future research into this compound could focus on several key areas. Investigating its natural occurrence in plants, particularly those known to produce methionine-derived glucosinolates, would be a critical first step. Furthermore, exploring its metabolism by various microorganisms could reveal specific enzymatic pathways and potential degradation products. Finally, screening this compound for a range of biological activities, such as antimicrobial, antifungal, or signaling functions in plant-microbe interactions, would help to elucidate its broader biological implications.

Environmental Fate and Degradation Pathways of Methylthioacetaldoxime

Abiotic Degradation Processes

Detailed scientific literature specifying the kinetics and pathways for the abiotic degradation of Methylthioacetaldoxime is limited. Much of the available research focuses on its formation from the degradation of the parent insecticide, methomyl (B1676398).

Hydrolysis Pathways under Varying pH Conditions

This compound is formed via the hydrolysis of its parent compound, methomyl. The hydrolysis of methomyl is pH-dependent, occurring more rapidly under alkaline conditions. nih.gov For instance, at 25°C, methomyl is generally stable at pH 5 and 7, but at pH 9, it undergoes hydrolysis with a half-life of approximately 30 to 36 days, leading to the formation of this compound. fao.orgherts.ac.uk Another study observed methomyl half-lives of approximately 16 days at pH 9.2, 21 days at pH 4.0, and 28 days at pH 7.0. hbku.edu.qaresearchgate.net

However, specific data on the hydrolysis rates and degradation pathways of this compound itself across a range of acidic, neutral, and alkaline pH conditions are not extensively detailed in available scientific studies.

Oxidation Mechanisms in Aquatic and Terrestrial Environments

Advanced oxidation processes are known to degrade the parent compound, methomyl, often involving highly reactive hydroxyl radicals. nih.gov These processes can mineralize the insecticide into simpler inorganic substances. nih.gov While oxidation is a key degradation pathway for many organic environmental contaminants, specific studies detailing the oxidation mechanisms, reaction kinetics, and resulting transformation products of this compound in soil and water are not well-documented in the available literature.

Photodegradation Kinetics and Environmental Drivers

The photodegradation of the parent compound, methomyl, is generally considered a minor pathway for its dissipation unless facilitated by a catalyst. nih.gov Studies on the photocatalytic degradation of methomyl have shown that under UV irradiation in the presence of catalysts like Titanium dioxide (TiO₂) or Zinc oxide (ZnO), degradation can be significantly accelerated. researchgate.net One study found the half-life of methomyl to be as short as 11.64 minutes when exposed to sunlight with a ZnO catalyst. hnjournal.net The rate of this photocatalytic degradation has been shown to be influenced by pH. researchgate.net

Biotic Degradation Processes (Enzymatic and Microbial Metabolism)

The biotic degradation of this compound is a critical pathway for its removal from the environment. Microorganisms have been identified that can metabolize this compound, highlighting the role of biological processes in its environmental fate.

Microbial Absorption and Enzymatic Biotransformation

The formation of this compound is a key step in the microbial metabolism of methomyl. The bacterial strain Aminobacter aminovorans MDW-2 utilizes a specific enzyme to detoxify methomyl. nih.gov This enzyme, a carbamate (B1207046) C-N hydrolase named AmeH, catalyzes the hydrolysis of the amide bond in methomyl to produce this compound. nih.gov

While the MDW-2 strain facilitates the creation of this compound, it does not subsequently degrade it. researchgate.net However, another bacterial strain, Afipia sp. MDW-3, which was isolated from the same environment, has demonstrated the ability to absorb and utilize this compound as a sole source of carbon for its growth. researchgate.netresearchgate.net This indicates a cooperative biochemical process, or syntrophy, where one microbial species transforms a xenobiotic into an intermediate that another species can then metabolize further. The specific enzymes and intermediates involved in the degradation of this compound by Afipia sp. MDW-3 have not yet been fully elucidated. researchgate.net

Interactive Data Table: Microbial Roles in this compound Transformation

Microorganism Role in Transformation Compound Acted Upon Product(s) Reference(s)
Aminobacter aminovorans MDW-2 Enzymatic Hydrolysis (Detoxification) Methomyl This compound nih.gov

Xenobiotic Metabolism Pathways in Microorganisms

The microbial breakdown of this compound is an example of xenobiotic metabolism, a process by which organisms transform chemical substances that are foreign to their normal biochemistry. wikipedia.org Microorganisms possess a vast and adaptable array of metabolic pathways to break down complex organic molecules, often using them as sources of carbon, nitrogen, and energy. mdpi.com

The degradation of this compound by Afipia sp. MDW-3 fits within this framework. researchgate.netresearchgate.net By utilizing the compound as a carbon source, the bacterium incorporates it into its central metabolism, likely mineralizing it into less complex and non-toxic substances such as carbon dioxide and water. mdpi.com This type of biodegradation is a crucial ecosystem service, as it leads to the detoxification and removal of potentially harmful pesticide residues from the environment. nih.gov The specific metabolic pathway—whether it involves oxidation, hydrolysis of the oxime group, or other enzymatic reactions—for this compound in Afipia sp. MDW-3 remains a subject for further research.

Formation of Environmental Transformation Products

This compound as a Metabolite of Pesticide Degradation (e.g., Thiodicarb)

This compound, also known as methomyl oxime, is a significant environmental transformation product that emerges from the degradation of certain carbamate insecticides, most notably thiodicarb (B1682804). inchem.orgepa.gov The formation of this compound is a key step in the environmental fate of thiodicarb and its primary metabolite, methomyl.

The degradation pathway of thiodicarb in the environment is a multi-step process. Thiodicarb, a non-systemic carbamate insecticide, rapidly breaks down in both soil and aquatic environments. epa.govnih.gov The primary degradation product of thiodicarb is methomyl, another carbamate insecticide. epa.govnih.gov This initial transformation from thiodicarb to methomyl can occur through both biological and non-biological processes. epa.gov

Once formed, methomyl itself undergoes further degradation. One of the principal metabolites of methomyl is this compound. epa.gov The formation of this compound from methomyl involves the hydrolysis of the carbamate ester linkage. This process can be influenced by various environmental factors, including pH and the presence of microorganisms. In some instances, methomyl is first converted to unstable intermediates like methomyl methylol before forming methomyl oxime. inchem.org

Under certain conditions, such as on the soil surface, photodegradation can also play a role in the transformation of thiodicarb, leading to the formation of both methomyl and this compound. epa.gov Ultimately, this compound can be further degraded into simpler compounds like acetonitrile (B52724) and carbon dioxide. inchem.org

The following table summarizes the key compounds involved in the degradation pathway leading to the formation of this compound.

Table 1: Key Compounds in the Degradation Pathway of Thiodicarb

Compound NameRole in the Pathway
ThiodicarbParent Compound
MethomylPrimary Degradation Product of Thiodicarb
This compoundMetabolite of Methomyl
AcetonitrileFurther Degradation Product
Carbon DioxideFinal Mineralization Product

Sorption and Persistence in Environmental Matrices (Soils, Sediments, Sludges)

Methomyl is characterized by its high mobility and low persistence in the environment. epa.gov This is largely due to its high water solubility and low sorption to soil particles. epa.gov Consequently, this compound is also expected to exhibit high mobility and low persistence in soil and aquatic systems.

Sorption:

The sorption of a chemical to soil and sediment is a key process that influences its mobility. Chemicals with high sorption coefficients tend to be less mobile and are less likely to leach into groundwater. Conversely, chemicals with low sorption coefficients are more mobile. The available information on methomyl indicates that it has a low affinity for soil particles, suggesting that its metabolite, this compound, would behave similarly. This low sorption potential means that this compound is likely to remain primarily in the soil solution and be susceptible to leaching.

Persistence:

The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount of the substance to degrade. Thiodicarb degrades rapidly in the environment, with half-lives on the order of a few days. epa.gov Its primary metabolite, methomyl, is also not considered to be highly persistent in soil or water systems. epa.gov

The following table provides a qualitative summary of the expected sorption and persistence of this compound based on the known properties of its parent compounds.

Table 2: Qualitative Environmental Behavior of this compound

Environmental MatrixSorption PotentialPersistence Potential
SoilsLowLow
SedimentsLowLow
SludgesLowLow

Strategic Applications in Chemical Synthesis and Agri Technologies

Precursor in the Production of Agrochemicals

As a precursor, Methylthioacetaldoxime is the direct chemical forerunner to the final active ingredient in a range of agricultural products. Its chemical structure provides the necessary backbone onto which other functional groups are added to create potent insecticides.

This compound is instrumental in the synthesis of a specific class of insecticides known as oxime carbamates. wikipedia.orggoogle.com Carbamate (B1207046) insecticides are effective due to their ability to inhibit the acetylcholinesterase enzyme, a critical component in the nervous system of insects. nih.gov

Methomyl (B1676398): The production of Methomyl, a broad-spectrum carbamate insecticide, is a primary application of this compound. google.comgoogle.com The most common synthesis involves the reaction of this compound with methyl isocyanate. wikipedia.org This reaction forms the carbamate ester linkage that is characteristic of Methomyl and is crucial for its insecticidal activity. wikipedia.org The process is often carried out continuously in an inert organic solvent at elevated temperatures and pressures to ensure efficiency and high conversion rates. wikipedia.org

Thiodicarb (B1682804): Thiodicarb is another significant insecticide derived from this compound. nih.gov Structurally, Thiodicarb can be described as two Methomyl molecules linked by a sulfur atom. honeywell-pmt.com Its synthesis can be achieved by reacting this compound with N,N'-thiobis(methylcarbamic acid fluoride) in the presence of a base. doi.org An alternative and innovative industrial method involves the reaction of the pre-synthesized Methomyl with sulfur dichloride, often using a catalyst to improve selectivity and yield. wikipedia.org

Aldicarb: While Aldicarb is also an oxime carbamate insecticide, its synthesis does not directly use this compound. doi.org The key precursor for Aldicarb is a structurally different compound called 2-methyl-2-(methylthio)propionaldoxime. doi.org This oxime is synthesized by reacting isobutylene (B52900) with nitrosyl chloride, followed by a reaction with methyl mercaptan. doi.org The resulting 2-methyl-2-(methylthio)propionaldoxime is then reacted with methyl isocyanate to yield Aldicarb. nih.govdoi.org The distinction in the starting oxime precursor is what differentiates the final chemical structure and properties of Aldicarb from those of Methomyl.

Synthesis of Key Carbamate Insecticides

InsecticideKey Precursor (Oxime)Primary ReagentReaction Description
MethomylThis compoundMethyl IsocyanateReaction forms an N-methylcarbamate ester from the oxime. wikipedia.org
ThiodicarbThis compound (or Methomyl)N,N'-thiobis(methylcarbamic acid fluoride) or Sulfur DichlorideCreates a sulfur bridge linking two methomyl-like units. doi.org
Aldicarb2-methyl-2-(methylthio)propionaldoximeMethyl IsocyanateReaction forms an N-methylcarbamate ester from a different propionaldoxime precursor. doi.org

Building Block for Diverse Organic Compounds and Fine Chemicals

Organic building blocks are functionalized molecules used for the modular assembly of more complex molecular architectures. While the predominant use of this compound is within the agrochemical industry, its chemical functionalities—an oxime group and a methylthio ether group—make it a potentially useful building block for other fine chemicals. marketreportanalytics.comnih.gov Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The application of this compound is highly specialized, serving as a foundational component for the synthesis of specific, high-value carbamate products. nih.gov

Innovations in Industrial Agrochemical Production

Innovation in the production of agrochemicals derived from this compound focuses on improving efficiency, safety, and environmental sustainability.

Key areas of innovation include:

Process Optimization: For Methomyl production, a significant innovation has been the development of continuous processing systems. These systems involve reacting this compound and methyl isocyanate in a tubular reactor under controlled pressure and temperature, which allows for higher throughput and better process control compared to batch processing. wikipedia.org Recycling unreacted materials within this continuous loop further enhances efficiency. wikipedia.org

Emerging Research Frontiers and Methodological Enhancements

Systematic Resolution of Contradictions in Methylthioacetaldoxime Reactivity Data

Inconsistencies in reported reactivity data for chemical compounds can stem from varied experimental conditions, subtle impurities, or different analytical techniques. For a compound like this compound, which serves as a precursor in various syntheses, having precise and reliable reactivity data is crucial. guidechem.com A systematic approach is required to address any such discrepancies and establish a definitive reactivity profile.

A systematic review is a methodical approach to collating all empirical evidence that meets pre-specified criteria to answer a specific research question, using explicit methods to minimize bias. nih.gov In the context of this compound's reactivity, this involves a comprehensive search of all available literature for studies reporting on its kinetic and thermodynamic parameters.

Hypothetical Conflicting Data on this compound Reaction Yield

The interactive table below illustrates a hypothetical scenario where different studies report conflicting percentage yields for the alkylation of this compound under seemingly similar conditions. A meta-analysis would be used to investigate the source of these discrepancies.

Study IDSolventTemperature (°C)CatalystReported Yield (%)
Study ATetrahydrofuran25None65
Study BDichloromethane25Triethylamine85
Study CTetrahydrofuran25None72
Study DDichloromethane25Triethylamine81
Study ETetrahydrofuran50None75

Where systematic reviews highlight significant, unexplained contradictions, controlled replication studies become essential. knaw.nl Replication studies are a cornerstone of the scientific method, involving the repetition of an earlier study with similar methods to verify the reproducibility of the results. knaw.nlnih.gov A failure to replicate can arise from many factors, including inherent variability in the system or substandard research practices. nih.gov

To address reactivity discrepancies for this compound, a multi-laboratory study could be initiated. This would involve developing highly detailed, standardized protocols for a specific reaction. Key parameters to standardize would include:

Reagent Purity: Specification of the required purity for this compound and all other reactants.

Solvent Specifications: Defining the solvent grade, and methods for drying or purification.

Reaction Setup: Detailed instructions on glassware, stirring speed, and atmospheric conditions (e.g., inert gas).

Temperature Control: Precise methods for maintaining and monitoring the reaction temperature.

Analytical Methods: Standardization of the analytical techniques (e.g., GC-MS, HPLC) used for quantification, including calibration procedures. westgard.com

By having multiple independent labs follow an identical protocol, researchers can distinguish between random error and systematic bias, leading to a more accurate and reliable set of reactivity data. westgard.comnih.gov

Interdisciplinary Approaches to this compound Research

The diverse applications of this compound necessitate research that spans multiple scientific disciplines. Its role as a building block for agrochemicals and pharmaceuticals highlights the need for collaboration between synthetic chemists, agricultural scientists, and pharmacologists. guidechem.com

Chemistry and Agriculture: Synthetic chemists can design and optimize synthesis routes for this compound and its derivatives. Agricultural scientists can then test these compounds for their efficacy as plant growth regulators, leveraging its known ability to inhibit ethylene (B1197577) biosynthesis to potentially improve crop yields. guidechem.com This collaboration can lead to the development of novel, more effective agrochemicals.

Chemistry and Materials Science: Research could explore the incorporation of the thioether-oxime functional group into polymers or other materials. This could impart specific properties, such as metal-binding capabilities or novel surface characteristics, requiring joint efforts from organic chemists and materials scientists.

Chemistry and Environmental Science: Environmental scientists can study the fate and transport of this compound in soil and water systems, assessing its biodegradability and potential environmental impact. This data is crucial for chemists to design next-generation derivatives that are not only effective but also environmentally benign, aligning with the principle of designing for degradation. nih.gov

Integration of Green Chemistry Principles in Synthetic and Analytical Methodologies

The modern chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. rjpn.org The synthesis and analysis of this compound provide numerous opportunities to apply these principles, from reducing waste to using safer substances. acs.orgmsu.edu

Key green chemistry principles applicable to this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. nih.gov This involves designing synthetic routes with high atom economy.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. nih.gov

For instance, traditional syntheses might use hazardous solvents like benzene (B151609) or chloroform. whiterose.ac.uk Green chemistry encourages their replacement with safer alternatives. whiterose.ac.ukusc.edu Furthermore, developing catalytic routes for its synthesis would reduce waste compared to methods requiring stoichiometric amounts of reagents. nih.gov

In the analytical realm, green analytical chemistry (GAC) focuses on making analytical methods more environmentally friendly. aptiwfn.com For this compound analysis, this could involve:

Miniaturization: Using techniques like solid-phase microextraction (SPME) or liquid-phase microextraction (LPME) reduces the amount of solvent and sample required. researchgate.net

Solvent Reduction: Developing high-performance thin-layer chromatography (HPTLC) methods or modifying HPLC protocols to use greener mobile phases, such as replacing acetonitrile (B52724) with ethanol (B145695) or acetone (B3395972) mixtures. usc.edunih.gov

Energy Efficiency: Employing analytical instruments designed for lower energy consumption contributes to a smaller environmental footprint. impactfactor.org

Green Solvent Alternatives

The following interactive table provides examples of common laboratory solvents and their greener alternatives that could be considered in the synthesis and analysis of this compound.

Conventional SolventAssociated Hazard(s)Greener Alternative(s)
BenzeneCarcinogen, airborne pollutantToluene
HexaneMore toxic than similar solventsHeptane
DichloromethaneCarcinogen, airborne pollutant2-Methyltetrahydrofuran, Ethyl acetate
ChloroformCarcinogen, reproductive toxicantDichloromethane (as a lesser hazard), 2-MeTHF
N,N-Dimethylformamide (DMF)Reproductive toxicity1-Butylpyrrolidin-2-one, Acetonitrile
Tetrahydrofuran (THF)Peroxide former2-Methyltetrahydrofuran (2-MeTHF)

Q & A

Q. How should researchers address ethical considerations in this compound studies involving biological assays?

  • Obtain institutional approval for cell-based or animal studies. Adhere to ARRIVE guidelines for experimental design transparency. Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Methodological Guidance Tables

Challenge Recommended Technique Validation Criteria
Contradictory reactivity dataPRISMA-guided systematic review Heterogeneity analysis (I² statistic)
Intermediate isolationCryogenic trapping + in-situ NMR Spectral match to computational models
Bioactivity quantificationDose-response modeling (Hill equation) R² > 0.95, p-value < 0.05

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methylthioacetaldoxime
Reactant of Route 2
Methylthioacetaldoxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.